molecular formula C18H29BClFO3Si B1463821 tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane CAS No. 1150561-59-3

tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Cat. No.: B1463821
CAS No.: 1150561-59-3
M. Wt: 386.8 g/mol
InChI Key: CWQFSWRDPKBURT-UHFFFAOYSA-N
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Description

“tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a tert-butyl group, a chloro group, a fluoro group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 371.64 .

Scientific Research Applications

Enhanced Fluorescence Emission in Nanoparticles

  • Researchers have utilized tert-Butyl derivatives in the synthesis of enhanced brightness, emission-tuned nanoparticles. These particles exhibit bright fluorescence emission, crucial for various applications in nanotechnology and imaging (Fischer, Baier, & Mecking, 2013).

Synthesis of Biologically Active Compounds

  • The tert-Butyl derivative is an important intermediate in synthesizing compounds like crizotinib, highlighting its significance in developing biologically active substances (Kong et al., 2016).

Crystal Structure and DFT Study

  • Studies involving tert-Butyl derivatives often focus on their crystal structure and density functional theory (DFT) analysis. This helps in understanding the physicochemical properties and the molecular structure of compounds (Ye et al., 2021).

Hydroboration Reactions

  • Tert-Butyl derivatives are used in hydroboration reactions, a crucial process in organic synthesis, involving the addition of boron-hydrogen bonds to alkenes (Hunter et al., 2011).

Fluorescence Probes for Hydrogen Peroxide Detection

  • The compound plays a role in synthesizing fluorescence probes for detecting hydrogen peroxide, vital in various biological and chemical applications (Lampard et al., 2018).

Amidomercuration-Cyclization Studies

  • It's used in amidomercuration-cyclization studies, contributing to the synthesis of complex organic compounds (Berger & Kerly, 1993).

Lithium Phenolate Aggregation

  • The tert-Butyl derivative is also involved in the study of lithium phenolate aggregation, important in understanding the behavior of lithium compounds in different solvents (Jackman & Smith, 1988).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The future directions for this compound could involve its use in the synthesis of new pharmaceuticals or chemical intermediates. Its unique structure and reactivity could make it a valuable tool in organic synthesis .

Properties

IUPAC Name

tert-butyl-[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BClFO3Si/c1-16(2,3)25(8,9)22-15-10-12(14(21)11-13(15)20)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQFSWRDPKBURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClFO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675062
Record name tert-Butyl[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-59-3
Record name 2-[4-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
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tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
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tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Reactant of Route 4
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tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Reactant of Route 5
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tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Reactant of Route 6
Reactant of Route 6
tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

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